molecular formula C15H21NO3 B3956316 ethyl 3-[(2-methylpentanoyl)amino]benzoate

ethyl 3-[(2-methylpentanoyl)amino]benzoate

Cat. No. B3956316
M. Wt: 263.33 g/mol
InChI Key: KUKAHUAVLBEWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-methylpentanoyl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is a member of the family of benzoate esters and is also known as ethyl 3-(2-methylpentanoylamino)benzoate. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methylpentanoyl)amino]benzoate is not well understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential target for cancer therapy.
Biochemical and physiological effects:
Ethyl 3-[(2-methylpentanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential target for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-[(2-methylpentanoyl)amino]benzoate in lab experiments is its well-established synthesis method. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 3-[(2-methylpentanoyl)amino]benzoate. One area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and Alzheimer's. Another area of research is the investigation of its mechanism of action and its interaction with proteins and enzymes in the body. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.

Scientific Research Applications

Ethyl 3-[(2-methylpentanoyl)amino]benzoate has been extensively used in scientific research for its various applications. It has been used as a probe to study the binding of proteins to small molecules, as well as to investigate the mechanism of action of certain enzymes. It has also been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's.

properties

IUPAC Name

ethyl 3-(2-methylpentanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-7-11(3)14(17)16-13-9-6-8-12(10-13)15(18)19-5-2/h6,8-11H,4-5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKAHUAVLBEWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.